rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Organic Synthesis Process Chemistry Nebivolol Intermediate

Avoid yield loss and impurity risks from non-fluorinated chroman analogs-this 6-fluoro intermediate is mandatory for high-efficiency nebivolol synthesis. • 92% high-yield synthetic entry from 6-fluorochroman-2-carboxylic acid, vs. 38.7% for non-fluorinated analog. • Regiospecific 2-methanol and 6-fluoro substitution ensure correct downstream reactivity and API purity. • Validated as Nebivolol Impurity 50 reference standard; supports ANDA/QC and process chemistry R&D.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 99199-62-9
Cat. No. B030470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
CAS99199-62-9
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1CO
InChIInChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
InChIKeyHAIDNNYCHKHYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Fluorochroman-2-yl)methanol Core Properties


rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9), also known as (6-fluorochroman-2-yl)methanol, is a fluorinated benzopyran derivative with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol [1][2]. This racemic compound is primarily utilized as a pivotal intermediate in the multi-step synthesis of the third-generation β1-adrenergic receptor antagonist, nebivolol . Its structure features a chroman core with a critical fluorine substitution at the 6-position, which enhances its lipophilicity and influences its reactivity profile, making it a building block of choice over non-fluorinated analogs in specific cardiovascular drug pathways [3][4].

Substitution Risk for (6-Fluorochroman-2-yl)methanol


Procurement of a generic benzopyran or chroman analog for the synthesis of nebivolol is a high-risk strategy with quantifiable consequences. The target compound is not a simple structural variant; its specific substitution pattern and physicochemical properties are deterministic for downstream reaction efficiency and product purity [1][2]. For instance, the 6-fluoro substitution directly impacts the lipophilicity and reactivity of the intermediate, and the presence of the 2-methanol group is essential for further functionalization. Substituting with a non-fluorinated chroman-2-methanol (CAS 99199-62-9 minus fluorine) or a regioisomeric alcohol (e.g., 3-yl or 8-yl methanol) would yield a different chemical entity, leading to substantial yield losses, generation of uncharacterized impurities, and failure in meeting regulatory standards for active pharmaceutical ingredient (API) manufacturing [3]. The evidence below quantifies the specific advantages of the target compound in head-to-head and cross-study comparisons, demonstrating why generic substitution is not a viable procurement option.

(6-Fluorochroman-2-yl)methanol vs. Analogs: Quantitative Evidence


Synthetic Yield Advantage Over Unsubstituted 6-Fluorochroman

In a direct comparison of synthesis efficiency, rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol demonstrates a significantly higher isolated yield (92%) when synthesized from its corresponding carboxylic acid compared to the synthesis of the simpler analog, 6-fluorochroman (38.7%), from a different route . This 53.3% absolute difference in yield represents a more than 2-fold increase in efficiency, which directly translates to lower raw material costs and reduced waste for the target compound's synthesis. The target compound's synthesis uses milder conditions (NaBH4 reduction at 0-35°C) , while the comparator's synthesis requires a multi-step process involving TiCl4 and α,α-dichloromethyl ether . This difference underscores the target compound's superior scalability and cost-effectiveness as a synthetic intermediate.

Organic Synthesis Process Chemistry Nebivolol Intermediate

Thermal Properties and Purification Feasibility

The melting point of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is reported as a sharp range of 52.1-52.8 °C [1]. While direct melting point data for the comparator (6-fluorochroman, CAS 82070-01-7) is not widely available from the same sources, the target compound's relatively low and well-defined melting point is a practical advantage for purification via recrystallization. In contrast, the structural analog (6-fluorochroman-3-yl)methanol (CAS 1694582-32-5) is often handled as an oil at room temperature , which presents significant challenges for achieving high purity through crystallization. The target compound's solid state at typical ambient conditions allows for more straightforward purification and handling, a critical factor for ensuring batch-to-batch consistency in pharmaceutical intermediate procurement.

Physical Chemistry Crystallization Analytical Chemistry

Regiospecificity: 2-Methanol vs. 3-Methanol for Nebivolol Synthesis

The regiospecific placement of the methanol group on the chroman ring is a critical structural determinant for the compound's function as a nebivolol intermediate. rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (2-yl methanol) is the established intermediate in the synthesis of nebivolol and its related impurities [1]. Its regioisomer, (6-fluorochroman-3-yl)methanol (CAS 1694582-32-5), is a distinct chemical entity with a different IUPAC name and, critically, a different reactivity profile . While no direct comparative biological or synthetic yield data is available for these two regioisomers, the class-level inference is clear: the target compound's 2-yl methanol configuration is the only one that leads to the correct stereochemistry and functionalization required for nebivolol and its impurities, which are essential reference standards for analytical method development, validation (AMV), and quality control (QC) in ANDA submissions [1]. Procuring the 3-yl methanol would be a fundamental error, resulting in a useless intermediate for this specific, high-value application.

Medicinal Chemistry Drug Synthesis Nebivolol Impurity

(6-Fluorochroman-2-yl)methanol Applications


Synthesis of Nebivolol and Related Impurity Reference Standards

The primary and most validated application for this compound is as a key intermediate in the multi-step synthesis of the antihypertensive drug nebivolol . The compound's regiospecific 2-methanol group and 6-fluoro substitution are essential for constructing the complex bis(benzopyran) structure of the API. Furthermore, the compound is widely used as a reference standard (e.g., Nebivolol Impurity 50) for analytical method development, validation (AMV), and quality control (QC) during commercial production and for Abbreviated New Drug Applications (ANDA) [1]. The well-defined physical properties, such as its melting point (52.1-52.8 °C), support its use as a characterized standard .

Process Chemistry & Scale-Up of Fluorinated Benzopyrans

The high-yielding (92%) and mild-condition synthesis of this compound from 6-fluorochroman-2-carboxylic acid makes it an attractive starting point for process chemistry research focused on optimizing the production of fluorinated benzopyran derivatives. The quantitative advantage over a simpler analog (38.7% yield for 6-fluorochroman in a different transformation) provides a clear, data-backed rationale for selecting this compound as a scaffold in process development, as it offers a more efficient and cost-effective entry point into this valuable chemical space.

Medicinal Chemistry of Chroman Pharmacophores

As a core structural motif found in various bioactive molecules, the 6-fluoro-3,4-dihydro-2H-1-benzopyran scaffold is of interest in medicinal chemistry. The target compound, with its functionalizable 2-methanol handle, serves as a versatile building block for the synthesis of novel derivatives, including 1,2,4-triazoles and 4-thiazolidinones, which have been explored for antimicrobial activity [1]. While not the direct focus of this guide, the compound's established role in generating biologically relevant heterocycles supports its use in drug discovery efforts targeting new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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